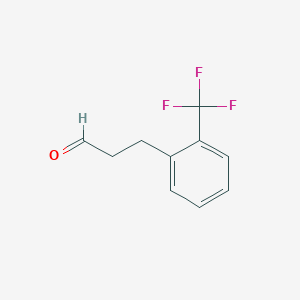

3-(2-(Trifluoromethyl)phenyl)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

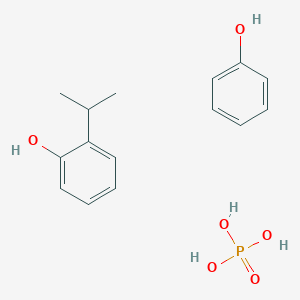

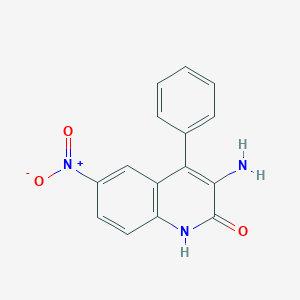

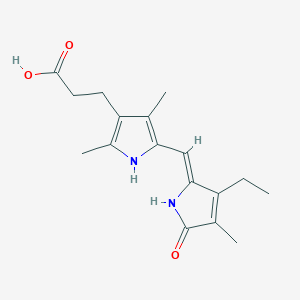

The compound 3-(2-(Trifluoromethyl)phenyl)propanal is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This structural motif is common in materials science, organic synthesis, and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(Trifluoromethyl)phenyl)propanal involves various strategies. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under optimized conditions . Similarly, 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine was prepared through the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride and subsequent reduction of the nitro group . These methods demonstrate the versatility and reactivity of trifluoromethylphenyl-containing compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related trifluoromethylphenyl compounds has been elucidated using various techniques. For example, the crystal structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined by single-crystal X-ray diffraction, revealing significant differences in Rh-P bond lengths due to the trans influence of adjacent oxygen atoms . Additionally, the structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid was confirmed to be a hydrogen-bonded dimer with different conformations for the carbonyl and hydroxyl O atoms in relation to the trifluoromethyl group .

Chemical Reactions Analysis

The reactivity of trifluoromethylphenyl compounds is highlighted by their participation in various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for bioconjugation and the synthesis of novel materials . Furthermore, the protolytic and complexation properties of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives were studied, showing selective complexation with transition metals like Cu2+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds are influenced by the presence of the trifluoromethyl group. For instance, fluorinated polyimides derived from a diamine monomer containing a 3,5-bis(trifluoromethyl)phenyl group exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The steric and electronic stabilization provided by the 2,4,6-tris(trifluoromethyl)phenyl substituent is another example of how the trifluoromethyl group can enhance the stability of low-coordinated main-group derivatives .

Applications De Recherche Scientifique

- Specific Scientific Field: Pharmaceutical Chemistry

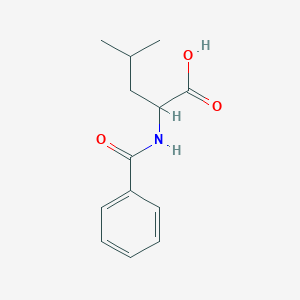

- Summary of the Application: “3-(2-(Trifluoromethyl)phenyl)propanal” is a key intermediate in the synthesis of Cinacalcet HCl , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

- Methods of Application or Experimental Procedures: The synthesis of “3-(2-(Trifluoromethyl)phenyl)propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process . The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions .

- Results or Outcomes: The final product, “3-(2-(Trifluoromethyl)phenyl)propanal”, was obtained in an excellent overall yield and very high purity . Microwave conditions permitted a reduction in reaction times without affecting selectivity and yield .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZQTKJIALSFQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625346 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Trifluoromethyl)phenyl)propanal | |

CAS RN |

376641-58-6 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)